molecular formula C12H14N2O4S2 B4087134 2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No. B4087134
M. Wt: 314.4 g/mol
InChI Key: MNJKFLNMUDVQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to manage with currently available therapies. EMA401 has shown promise in preclinical studies as a potential treatment for chronic pain, and its mechanism of action is currently under investigation.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its ability to selectively inhibit the P2X3 ion channel. This channel is expressed on sensory neurons and is involved in the transmission of pain signals. By blocking this channel, this compound may be able to reduce the transmission of pain signals and provide relief for chronic pain sufferers.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include its ability to selectively inhibit the P2X3 ion channel, reduce the transmission of pain signals, and provide relief for chronic pain sufferers. This compound has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the P2X3 ion channel, which makes it a useful tool for studying the role of this channel in pain transmission. This compound also has a good safety profile, which makes it suitable for use in animal models. However, one limitation of this compound is its high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide. One area of interest is the development of more potent and selective inhibitors of the P2X3 ion channel, which may lead to the development of more effective therapies for chronic pain. Another area of interest is the investigation of the potential use of this compound in combination with other pain medications to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications for chronic pain.

Scientific Research Applications

2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been the subject of extensive preclinical research aimed at understanding its mechanism of action and potential therapeutic applications. Studies have shown that this compound acts as a selective inhibitor of the ATP-gated ion channel P2X3, which is involved in the transmission of pain signals in the nervous system. By blocking this channel, this compound may be able to reduce the transmission of pain signals and provide relief for chronic pain sufferers.

properties

IUPAC Name

2-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S2/c1-3-18-7-11(15)14-12-13-9-5-4-8(20(2,16)17)6-10(9)19-12/h4-6H,3,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJKFLNMUDVQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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